3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole
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Overview
Description
3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound features a furan ring substituted with a nitro group at the 5-position, a phenyl group, and an oxadiazole ring, making it a unique structure with promising properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole typically involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with benzonitrile in the presence of a suitable catalyst to yield the desired oxadiazole compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile, with the use of catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and acetic anhydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes such as arylamine N-acetyltransferase, which is essential for the survival of Mycobacterium tuberculosis.
Pathways Involved: The reduction of the nitro group to reactive intermediates leads to the formation of compounds that can damage bacterial DNA and proteins, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Nitrofurantoin: Commonly used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
3-(5-Nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole stands out due to its unique combination of a nitrofuran and oxadiazole ring, which imparts distinct biological activities and reactivity. Its ability to target specific bacterial enzymes and pathways makes it a promising candidate for developing new antimicrobial agents .
Properties
Molecular Formula |
C12H7N3O4 |
---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7N3O4/c16-15(17)10-7-6-9(18-10)11-13-12(19-14-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
SVHXREZGWIJXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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